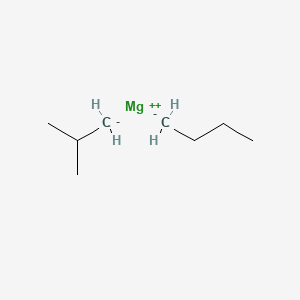
magnesium;butane;2-methanidylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;butane;2-methanidylpropane is an organometallic compound that combines magnesium with butane and 2-methanidylpropane. This compound is part of a broader class of organometallic compounds that are widely used in various chemical reactions and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butane;2-methanidylpropane typically involves the reaction of magnesium with organic halides. This process is carried out in an inert atmosphere to prevent unwanted reactions with moisture, oxygen, or carbon dioxide. Common solvents used in this reaction include diethyl ether and tetrahydrofuran, which provide a slightly polar medium in which the organometallic compound is soluble .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of excess magnesium and dilute solutions of the organic halide can help minimize side reactions and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Magnesium;butane;2-methanidylpropane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and other by-products.
Reduction: Can act as a reducing agent in certain reactions.
Substitution: Participates in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, oxygen, and various organic compounds. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield magnesium oxide, while substitution reactions can produce a variety of organometallic compounds .
Scientific Research Applications
Magnesium, butane, 2-methanidylpropane (C8H18Mg) is a chemical compound with several potential applications, particularly in biomedical and chemical synthesis contexts.
Scientific Research Applications
Biomedical Applications:
- Magnesium Alloys in Medicine Magnesium and its alloys are candidates for biomedical applications because they possess high specific strength, low density, and an elastic modulus close to that of natural bone . They have been studied extensively in medical and surgical fields, including cardiovascular, musculoskeletal, and general surgery .
- Historical Use In 1878, magnesium was first applied as ligatures for bleeding vessels .
- Cardiovascular Stents Magnesium alloys are used in vascular stents to regulate heart rhythm, improve blood flow, inhibit platelet activation, and prevent vasoconstriction . These stents widen narrowed arteries and maintain them until the vessel remodeling is complete, then gradually degrade and are replaced by neovascular tissue .
- Bone Implants Bioabsorbable compression screws made from magnesium alloys have demonstrated positive clinical results in musculoskeletal and orthopedic applications . For example, the MAGNEZIX® MgYREZr alloy screw has been used for osteochondral fracture fixation, showing that the degradation of the magnesium alloy does not hinder the healing process .
Chemical Synthesis:
- Ring-Opening Polymerization (ROP) Magnesium complexes, including those potentially derived from magnesium, butane, and 2-methanidylpropane, are used in the synthesis of biodegradable polymers via ring-opening polymerization (ROP) . These complexes can exhibit high activity in ROP of cyclic esters like lactide and ε-CL .
- Catalysis Magnesium complexes such as BuMg(BHT)(THF)2 show high activity in ROP of ε-CL, facilitating total monomer conversion in a short time at 20 °C . However, some complexes may not be suitable for synthesizing random copolymers due to selectivity issues .
- Polymerization Control Increasing the coordination number of magnesium in certain complexes can decrease activity but increase polymerization control, which is useful in creating polymers with specific properties .
Other Applications:
Mechanism of Action
The mechanism of action of magnesium;butane;2-methanidylpropane involves its ability to act as a nucleophile in chemical reactions. The magnesium atom in the compound can donate electrons, making it highly reactive with electrophiles. This property allows it to participate in a wide range of chemical transformations, including the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to magnesium;butane;2-methanidylpropane include other organometallic compounds such as:
Grignard Reagents: Compounds like methylmagnesium bromide and phenylmagnesium chloride.
Dialkyl Magnesium Compounds: Such as diethylmagnesium and dimethylmagnesium.
Uniqueness
This compound is unique due to its specific combination of magnesium with butane and 2-methanidylpropane, which imparts distinct reactivity and properties compared to other organometallic compounds. Its ability to participate in a variety of chemical reactions makes it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
75872-88-7 |
|---|---|
Molecular Formula |
C8H18Mg |
Molecular Weight |
138.53 g/mol |
IUPAC Name |
magnesium;butane;2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Mg/c1-4(2)3;1-3-4-2;/h4H,1H2,2-3H3;1,3-4H2,2H3;/q2*-1;+2 |
InChI Key |
XACJZSMVJYJEBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC[CH2-].CC(C)[CH2-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















